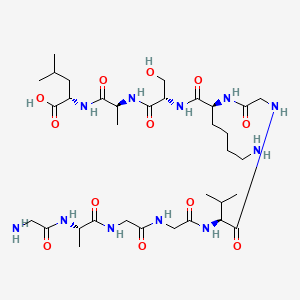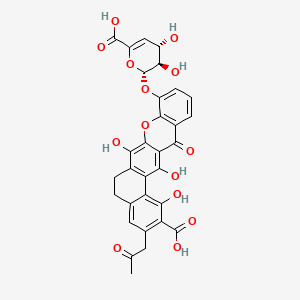
Gaggvgksal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gaggvgksal is a wild-type KRAS G12D 10mer peptide, which serves as an immunogenic neoantigen in cancer immunotherapy research . This peptide is composed of the amino acid sequence Gly-Ala-Gly-Gly-Val-Gly-Lys-Ser-Ala-Leu . It is used primarily in the study of cancer immunotherapy, particularly for targeting KRAS mutations that are common in various cancers .
Preparation Methods
The synthesis of Gaggvgksal involves standard peptide synthesis techniques. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods would follow similar principles but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Gaggvgksal, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Gaggvgksal has several applications in scientific research:
Cancer Immunotherapy: It is used as an immunogenic neoantigen to study and develop cancer immunotherapies targeting KRAS mutations.
Biological Studies: It serves as a model peptide to study the immune response to KRAS mutations in various cancers.
Medical Research: It is used in the development of vaccines and therapeutic strategies for cancers with KRAS mutations.
Mechanism of Action
Gaggvgksal exerts its effects by acting as a neoantigen that can be recognized by the immune system. It targets the KRAS G12D mutation, which is a common driver mutation in various cancers . The peptide is presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cells, leading to an immune response against the cancer cells . This mechanism involves the activation of T cells and the subsequent targeting and destruction of cancer cells expressing the KRAS G12D mutation .
Comparison with Similar Compounds
Gaggvgksal can be compared with other peptides targeting KRAS mutations, such as:
KRAS G12D Peptide (10-18): Another peptide targeting the same mutation but with a slightly different sequence.
KRAS G12V Peptide: Targets a different mutation in the KRAS protein.
This compound is unique in its specific sequence and its ability to serve as an immunogenic neoantigen for cancer immunotherapy research .
Properties
Molecular Formula |
C34H61N11O12 |
|---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H61N11O12/c1-17(2)11-22(34(56)57)43-30(52)20(6)41-32(54)23(16-46)44-31(53)21(9-7-8-10-35)42-26(49)15-39-33(55)28(18(3)4)45-27(50)14-37-25(48)13-38-29(51)19(5)40-24(47)12-36/h17-23,28,46H,7-16,35-36H2,1-6H3,(H,37,48)(H,38,51)(H,39,55)(H,40,47)(H,41,54)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,56,57)/t19-,20-,21-,22-,23-,28-/m0/s1 |
InChI Key |
QXVQTNWRISVNRE-BDLDONPSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)


